2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-methylbenzoate
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Overview
Description
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-methylbenzoate is a chemical compound known for its applications in various fields, particularly in the stabilization of materials against ultraviolet (UV) radiation. This compound is often used as a UV absorber, protecting materials from the harmful effects of UV light by absorbing and dissipating the energy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-methylbenzoate typically involves several steps:
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Diazotization Reaction: : This step involves the preparation of a diazonium salt from an aromatic amine. For instance, ortho-nitroaniline can be diazotized using sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C).
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Coupling Reaction: : The diazonium salt is then coupled with a phenol derivative, such as 4-methylphenol, in an alkaline medium to form an azo compound.
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Reduction: : The azo compound is reduced to the corresponding amine using reducing agents like zinc dust and acetic acid.
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Esterification: : Finally, the amine is esterified with 4-methylbenzoic acid in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidative conditions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the benzotriazole ring to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Zinc dust, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or alkylated derivatives.
Scientific Research Applications
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a UV stabilizer in polymers, coatings, and adhesives to prevent degradation.
Biology: Investigated for its potential protective effects against UV-induced damage in biological systems.
Medicine: Explored for its potential use in sunscreen formulations and other dermatological applications.
Industry: Widely used in the production of plastics, fibers, and films to enhance their UV resistance.
Mechanism of Action
The compound exerts its effects primarily through the absorption of UV radiation. The benzotriazole moiety absorbs UV light and undergoes a reversible photochemical reaction, dissipating the absorbed energy as heat. This prevents the UV light from reaching and damaging the underlying material.
Comparison with Similar Compounds
Similar Compounds
2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol: Another UV absorber with similar applications.
2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-methylpropyl)phenol: Used in similar contexts for UV stabilization.
Uniqueness
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-methylbenzoate is unique due to its specific structural features that provide efficient UV absorption and stability. Its combination of benzotriazole and benzoate moieties offers a balance of hydrophobicity and compatibility with various materials, making it highly effective in diverse applications.
Properties
Molecular Formula |
C21H17N3O2 |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
[2-(benzotriazol-2-yl)-4-methylphenyl] 4-methylbenzoate |
InChI |
InChI=1S/C21H17N3O2/c1-14-7-10-16(11-8-14)21(25)26-20-12-9-15(2)13-19(20)24-22-17-5-3-4-6-18(17)23-24/h3-13H,1-2H3 |
InChI Key |
ZJJYWHTUPVPORO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C)N3N=C4C=CC=CC4=N3 |
Origin of Product |
United States |
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